N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a phenylcyclopentane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The morpholine ring and trifluoromethyl group play crucial roles in its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: This compound also contains a morpholine ring and a trifluoromethyl group, but differs in its overall structure and specific applications.
3,4-DIMETHYL-N-(2-MORPHOLIN-4-YL-5-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE: Another compound with similar functional groups but different chemical properties and uses.
Uniqueness
N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H25F3N2O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H25F3N2O2/c24-23(25,26)18-8-9-20(28-12-14-30-15-13-28)19(16-18)27-21(29)22(10-4-5-11-22)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,27,29) |
InChI Key |
AWPWHJSEQNOOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
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